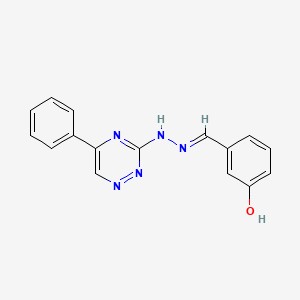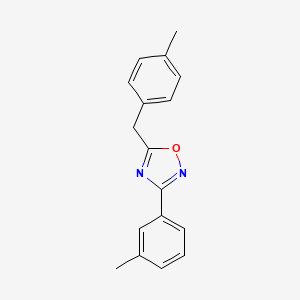
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide involves the inhibition of JAKs, which are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling. By inhibiting JAKs, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide blocks the downstream signaling pathways that lead to the activation of STATs, which are transcription factors that regulate the expression of genes involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. In cancer cells, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis by inhibiting the JAK/STAT signaling pathway. In autoimmune disorders, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to inhibit the activity of T cells and other immune cells that are responsible for the pathogenesis of these diseases.
Advantages and Limitations for Lab Experiments
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has several advantages for lab experiments, including its high potency and specificity for JAK inhibition. However, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide also has some limitations, including its poor solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the research and development of 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide, including the optimization of its pharmacokinetic properties, the identification of new targets for JAK inhibitors, and the development of combination therapies that target multiple signaling pathways. Additionally, the use of 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide in combination with other drugs or immunotherapies may also be explored for the treatment of cancer and autoimmune disorders.
Synthesis Methods
The synthesis of 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide involves the reaction of 2,6-dichloroaniline with 4-hydroxybenzaldehyde to form 2-cyano-3-(2,6-dichlorophenyl)acrylaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride to obtain 2-cyano-3-(2,6-dichlorophenyl)acrylamide. The reaction scheme is shown below:
Scientific Research Applications
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. This pathway is known to be dysregulated in many types of cancer, and JAK inhibitors like 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide have emerged as promising therapeutic agents.
In autoimmune disorders, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to inhibit the activity of T cells and other immune cells that are responsible for the pathogenesis of these diseases. Inflammatory diseases like rheumatoid arthritis and psoriasis have also been targeted with JAK inhibitors like 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide, which have shown promising results in clinical trials.
properties
IUPAC Name |
(Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-14-2-1-3-15(18)13(14)8-10(9-19)16(22)20-11-4-6-12(21)7-5-11/h1-8,21H,(H,20,22)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVXUOWCCOORL-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5780358.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5780365.png)
![4-[(diethylamino)sulfonyl]benzamide](/img/structure/B5780373.png)
![2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780386.png)

![1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5780401.png)



![N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)

![N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5780447.png)
![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)
